

An In-depth Technical Guide to the Physicochemical Properties of Chitobiose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chitobiose

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitobiose, a disaccharide composed of two β -(1 \rightarrow 4) linked N-acetyl-D-glucosamine units, is a fundamental building block of chitin, the second most abundant polysaccharide in nature. As a key product of chitin hydrolysis, **chitobiose** and its derivatives are of significant interest in various fields, including biochemistry, microbiology, and pharmacology. This technical guide provides a comprehensive overview of the core physicochemical properties of **chitobiose** and its common forms, offering valuable data for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of **chitobiose** can vary depending on its form. The most common forms encountered in research are the free sugar (**chitobiose**), its N,N'-diacetylated form, and its dihydrochloride salt. The following table summarizes the key quantitative data for these forms.

Property	Chitobiose	N,N'-Diacetylchitobiose	Chitobiose Dihydrochloride
Molecular Formula	C ₁₂ H ₂₄ N ₂ O ₉	C ₁₆ H ₂₈ N ₂ O ₁₁	C ₁₂ H ₂₆ Cl ₂ N ₂ O ₉
Molecular Weight (g/mol)	340.33	424.40[1]	413.25[2]
Melting Point (°C)	Not Experimentally Determined	245-247[1][3]	Not Experimentally Determined
Specific Optical Rotation [α] _D	Not Experimentally Determined	+15.0° to +19.0° (c=0.9-1.1 in H ₂ O)[1]	Not Experimentally Determined
Solubility			
Water	Soluble	49.00-51.00 mg/mL[1][3]	>100 mg/mL (with sonication)
Ethanol	Sparingly Soluble	Soluble in warm ethanol:acetic acid (1:1) at 20 mg/mL[1]	Slightly Soluble
DMSO	Soluble	Soluble	Slightly Soluble
Stability	Stable under neutral pH.[4][5]	Hygroscopic[6]	Generally more stable in aqueous solution than chitobiose.[7]

Note: "Not Experimentally Determined" indicates that while predicted or calculated values may exist, reliable experimental data was not found in the surveyed literature.

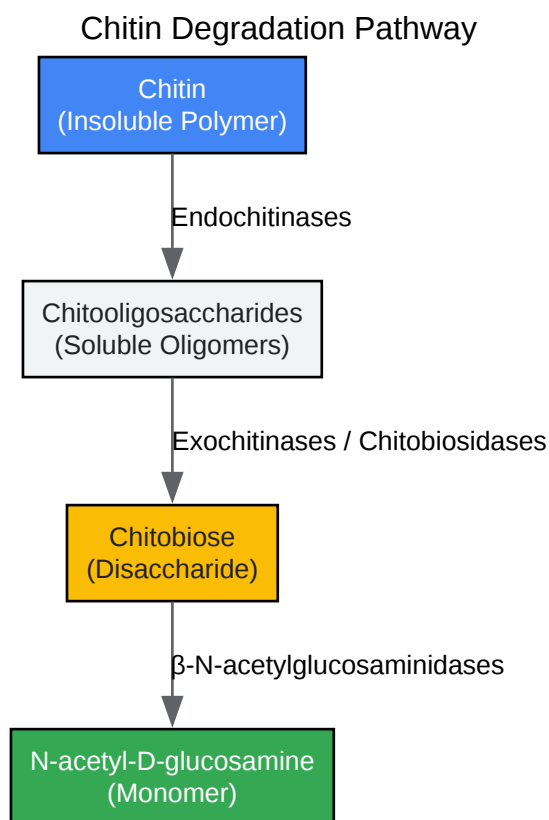
Biological Significance and Signaling Pathways

Chitobiose plays a crucial role in the natural cycling of chitin and acts as a signaling molecule in various biological systems, particularly in bacteria.

Chitin Degradation Pathway

The enzymatic degradation of chitin, a major source of carbon and nitrogen in many ecosystems, proceeds through a series of steps involving chitinases and other glycoside

hydrolases. **Chitobiose** is a key intermediate in this pathway.



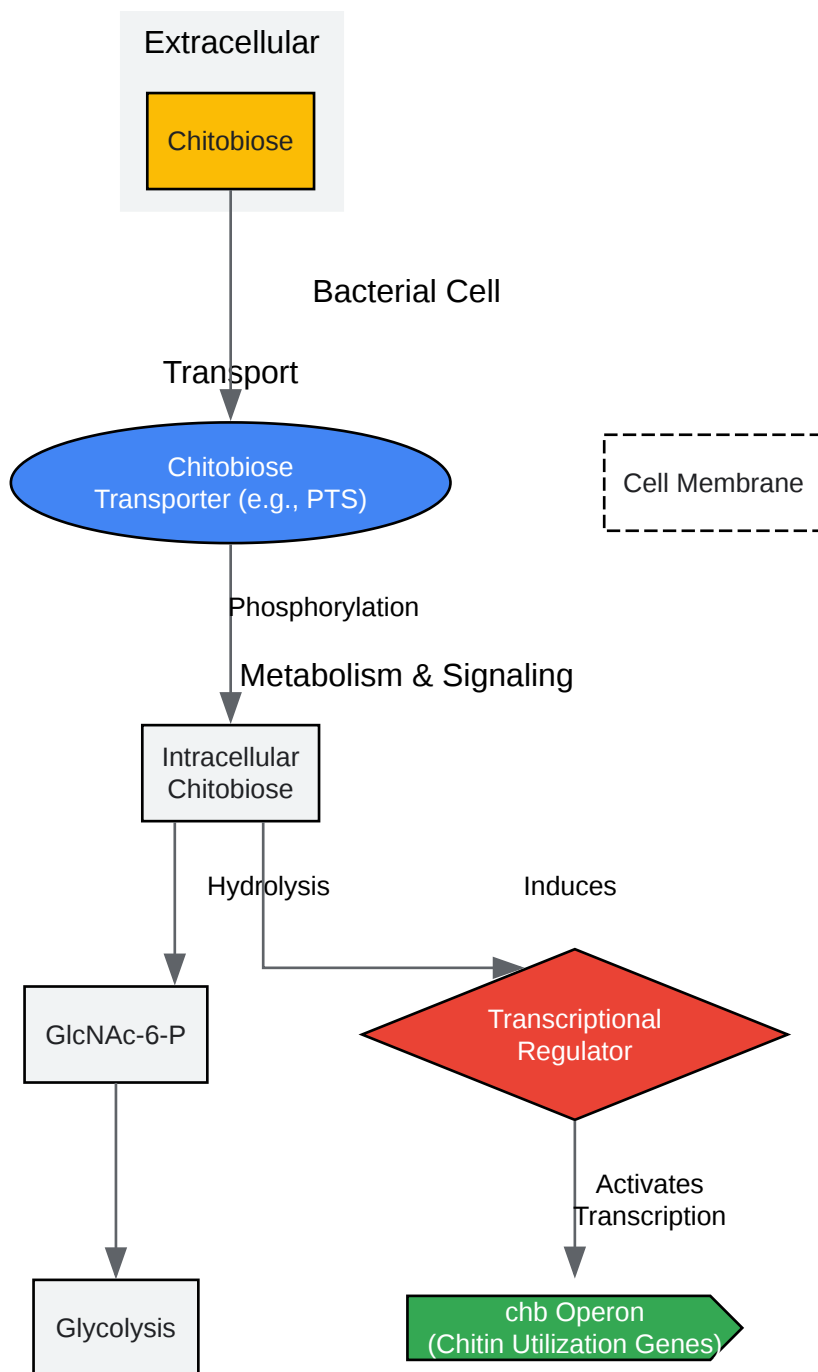
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A simplified diagram of the enzymatic degradation of chitin to N-acetyl-D-glucosamine.

Bacterial Chitobiose Utilization and Signaling

In many bacteria, the presence of **chitobiose** in the environment induces the expression of genes involved in its transport and metabolism. This regulatory mechanism allows bacteria to efficiently utilize chitin as a nutrient source.

Bacterial Chitobiose Utilization and Signaling

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A generalized pathway for **chitobiose** transport, metabolism, and signaling in bacteria.

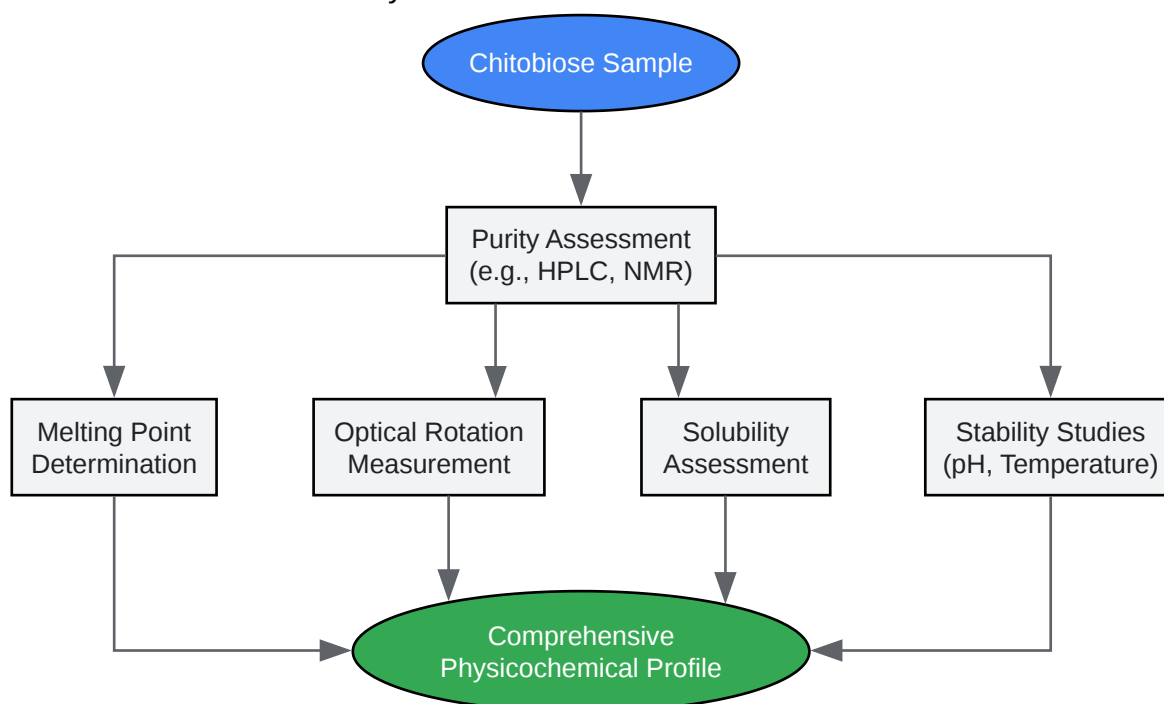
Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of **chitobiose** and its derivatives.

Workflow for Physicochemical Characterization

A systematic approach is crucial for the accurate characterization of **chitobiose**. The following workflow outlines the key experimental stages.

Workflow for Physicochemical Characterization of Chitobiose



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A typical experimental workflow for characterizing the physicochemical properties of **chitobiose**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid **chitobiose** sample transitions to a liquid.

Materials:

- **Chitobiose** sample (finely powdered and dry)

- Capillary tubes (one end sealed)
- Melting point apparatus with a calibrated thermometer or digital temperature sensor
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the **chitobiose** sample is completely dry and finely powdered using a mortar and pestle.
- Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
- Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
- Heating:
 - If the approximate melting point is known, rapidly heat the apparatus to a temperature about 15-20°C below the expected melting point.
 - If the melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20°C per minute to get an approximate range.
- Measurement:
 - Once near the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (the onset of melting).
 - Record the temperature at which the entire sample has completely melted (the clear point).
 - The melting point is reported as the range between these two temperatures.

Optical Rotation Measurement (Polarimetry)

Objective: To measure the specific rotation of a **chitobiose** solution, which is a characteristic property of a chiral molecule.

Materials:

- **Chitobiose** sample
- Volumetric flask
- Analytical balance
- Solvent (e.g., deionized water)
- Polarimeter with a sodium lamp (D-line, 589.3 nm)
- Polarimeter cell (sample tube) of a known path length (typically 1 dm)

Procedure:

- Solution Preparation:
 - Accurately weigh a known mass of the **chitobiose** sample.
 - Dissolve the sample in a precise volume of the chosen solvent in a volumetric flask to obtain a known concentration (c), typically in g/100 mL.
- Instrument Calibration:
 - Turn on the polarimeter and allow the light source to stabilize.
 - Fill the polarimeter cell with the pure solvent (blank) and take a reading. This value should be zeroed or subtracted from the sample reading.
- Sample Measurement:
 - Rinse the polarimeter cell with a small amount of the prepared **chitobiose** solution and then fill it, ensuring no air bubbles are present in the light path.

- Place the filled cell in the polarimeter.
- Observe the rotation and record the angle of rotation (α).
- Calculation of Specific Rotation:
 - The specific rotation ($[\alpha]$) is calculated using the following formula: $[\alpha]T\lambda = \alpha / (l \times c)$
Where:
 - α = observed rotation in degrees
 - l = path length of the polarimeter cell in decimeters (dm)
 - c = concentration of the solution in g/mL (or g/100mL, depending on the convention used).
 - T = temperature in degrees Celsius
 - λ = wavelength of the light source (e.g., "D" for the sodium D-line)

Solubility Determination

Objective: To determine the solubility of **chitobiose** in various solvents.

Materials:

- **Chitobiose** sample
- A selection of solvents (e.g., water, ethanol, DMSO)
- Vials or test tubes with closures
- Analytical balance
- Shaker or magnetic stirrer
- Temperature-controlled environment (e.g., water bath)
- Centrifuge

- Analytical method for quantification (e.g., HPLC, refractive index)

Procedure (Equilibrium Solubility Method):

- Sample Preparation: Add an excess amount of the **chitobiose** sample to a known volume of the solvent in a vial.
- Equilibration: Seal the vial and agitate it (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.
- Quantification:
 - Carefully withdraw a known volume of the supernatant (the saturated solution).
 - Dilute the supernatant if necessary.
 - Determine the concentration of **chitobiose** in the supernatant using a suitable analytical method (e.g., HPLC with a refractive index detector).
- Calculation: The solubility is expressed as the concentration of the saturated solution, typically in mg/mL or g/100 mL.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **chitobiose**, a disaccharide of growing importance in scientific research and development. The data and protocols presented herein are intended to serve as a valuable resource for professionals working with this and related compounds. Further research to experimentally determine some of the currently unavailable physical constants for **chitobiose** and its dihydrochloride form would be a valuable contribution to the field.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Chitobiose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205134#physicochemical-properties-of-chitobiose]

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